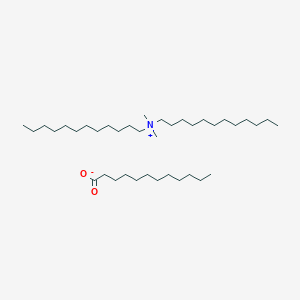
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a disinfectant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate typically involves the quaternization of N-dodecyl-N,N-dimethyldodecan-1-amine with dodecanoic acid. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound, although these reactions are less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives, while oxidation reactions can yield carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant and antimicrobial agent in laboratory settings.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- N-Decyl-N,N-dimethyldecan-1-aminium chloride
- Didodecyldimethylammonium bromide
Uniqueness
N-Dodecyl-N,N-dimethyldodecan-1-aminium dodecanoate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds.
Propiedades
Número CAS |
552886-02-9 |
|---|---|
Fórmula molecular |
C38H79NO2 |
Peso molecular |
582.0 g/mol |
Nombre IUPAC |
didodecyl(dimethyl)azanium;dodecanoate |
InChI |
InChI=1S/C26H56N.C12H24O2/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-26H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
Clave InChI |
YWLJGGNRHQRODN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




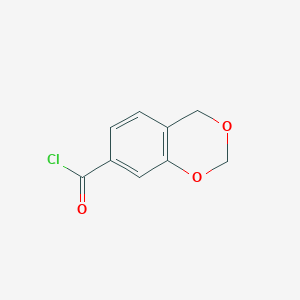
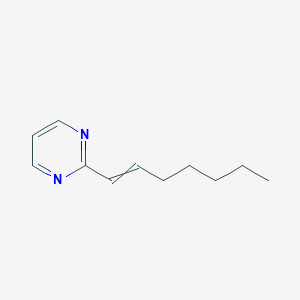
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

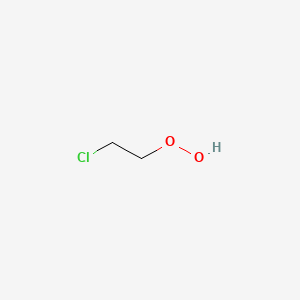
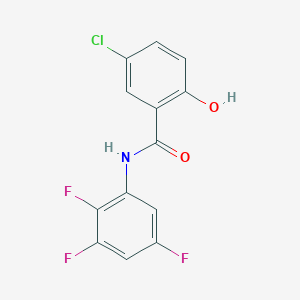
![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

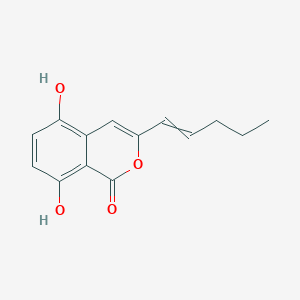
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
